Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3N2O3PS/c28-22-14-8-7-13-21(22)25(34-26(39)33-24-17-18(27(30,31)32)15-16-23(24)29)38(35,36-19-9-3-1-4-10-19)37-20-11-5-2-6-12-20/h1-17,25H,(H2,33,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQLPLMKSLRCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC=C2Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, trifluoromethyl anilines, and phosphonate esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different characteristics.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives. Substitution reactions can lead to a wide range of products with different functional groups.
Scientific Research Applications
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: The compound is utilized in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
- CAS Registry Number : 680214-53-3
- Molecular Formula : C27H20Cl2F3N2O3PS
- Molar Mass : 611.4 g/mol
- Density : 1.459 ± 0.06 g/cm³ (predicted)
- Boiling Point : 640.6 ± 65.0 °C (predicted)
- pKa : 10.89 ± 0.70 (predicted) .
Structural Features :
The compound features a central phosphorus atom bonded to two phenyl groups (diphenyl phosphonate ester). The substituents include:
A 2-chlorophenyl group attached to the methylene carbon.
A carbothioylamino group (C=S) linked to a 2-chloro-5-(trifluoromethyl)aniline moiety. This structure combines halogenated aromatic rings, a trifluoromethyl group, and a thioamide functional group, which collectively influence its physicochemical and biological properties.
Comparison with Structurally Similar Compounds
Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate
Key Differences :
- Phosphonate Ester Groups : Diethyl ester (C2H5O) vs. diphenyl ester (C6H5O) in the target compound. Diphenyl groups confer higher molecular weight and thermal stability .
- Substituents: Hydroxy vs. Carbothioyl: The diethyl compound has a hydroxyl group on the aniline ring, whereas the target compound features a carbothioylamino group (C=S). Chlorine Positions: The diethyl compound has a 5-chloro-2-hydroxyanilino group, while the target compound has 2-chloro-5-(trifluoromethyl)anilino. The trifluoromethyl group in the latter improves metabolic stability and binding affinity .
Chlorinated Triazole Compounds (Etaconazole, Propiconazole)
Structural Comparison :
Piroxicam Analogs (HIV Integrase Inhibitors)
Structural Contrast :
- Core Scaffold : Piroxicam analogs are sulfonamide-based, while the target compound is a phosphonate derivative.
- Functional Groups : The target compound’s chlorinated aromatic rings and trifluoromethyl group align with features seen in antiviral agents, though its thioamide group distinguishes it from piroxicam’s carbonyl .
Physical Properties
Key Observations :
- The target compound’s higher boiling point reflects stronger intermolecular forces (diphenyl groups).
- Its elevated pKa suggests reduced solubility in aqueous environments, favoring lipid membrane penetration .
Biological Activity
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. Its structural characteristics suggest that it may interact with biological systems in ways that can inhibit tumor growth and promote cell death in cancerous cells. This article focuses on the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo experiments.
- Empirical Formula : C27H20Cl2F3N2O3PS
- Molecular Weight : 611.4 g/mol
- CAS Number : [Not provided in the sources]
Structural Characteristics
The compound features a diphenyl moiety, a chlorophenyl group, and a trifluoromethyl-substituted aniline. The presence of these functional groups is critical for its biological activity, particularly its potential interaction with cellular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- Human pancreatic adenocarcinoma (BxPC-3)
- Human epithelioid pancreatic carcinoma (Panc-1)
The IC50 values observed were notably low, indicating strong antiproliferative activity:
- IC50 for BxPC-3 : 0.051 µM
- IC50 for Panc-1 : 0.066 µM
- IC50 for Normal Fibroblasts (WI38) : 0.36 µM
These results suggest that the compound exhibits selective toxicity towards cancer cells while showing relatively lower toxicity to normal cells, which is a desirable trait in anticancer drug development .
The proposed mechanism of action for this compound involves DNA intercalation, which disrupts the normal function of DNA and induces apoptosis in cancer cells. The flat structural characteristics of the molecule enhance its ability to intercalate into DNA, thereby inhibiting replication and transcription processes essential for cancer cell survival .
Comparative Studies
In comparative studies, this compound demonstrated superior antiproliferative activity compared to established chemotherapeutic agents such as doxorubicin and gemcitabine. This positions it as a promising candidate for further development as an anticancer therapeutic agent .
Data Summary
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| BxPC-3 | 0.051 | Highly sensitive to treatment |
| Panc-1 | 0.066 | Significant antiproliferative effect |
| WI38 (normal) | 0.36 | Lower toxicity compared to cancer cells |
Case Studies
A detailed case study examined the effects of this compound on tumor growth in animal models. Mice bearing xenograft tumors derived from Panc-1 cells were treated with varying doses of this compound over a period of several weeks. Results indicated a marked reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.
Findings from Animal Models
- Dosage Regimen : Administered intraperitoneally at doses ranging from 1 mg/kg to 10 mg/kg.
- Tumor Size Reduction : Average reduction of tumor volume by approximately 60% at optimal dosing levels.
These findings support the potential application of this compound in clinical settings, particularly for patients resistant to conventional therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
